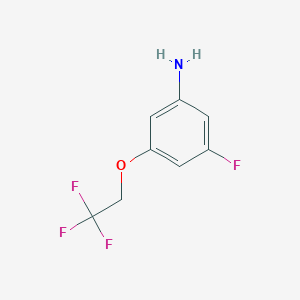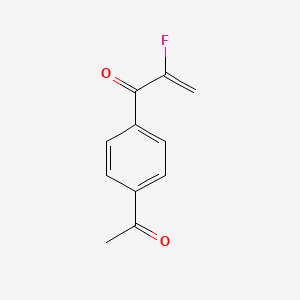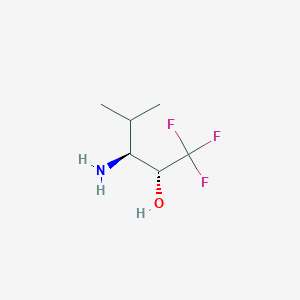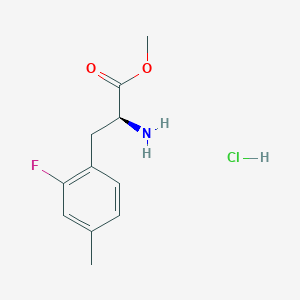
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is a chemical compound with significant importance in pharmaceutical and chemical research. It is known for its unique structural properties, which include a fluorinated aromatic ring and an amino acid ester moiety. This compound is often used in the synthesis of various pharmaceuticals and as a reference standard in research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-4-methylphenylacetic acid.
Esterification: The acid is then esterified using methanol and a suitable catalyst to form the corresponding methyl ester.
Amination: The methyl ester undergoes amination with (S)-2-amino-3-bromopropanoic acid under basic conditions to form the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 2-fluoro-4-methylbenzoic acid.
Reduction: Formation of 2-fluoro-4-methylphenylpropanol.
Substitution: Formation of 2-fluoro-4-methyl-5-nitrophenylpropanoate.
科学研究应用
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized as a reference standard in quality control and analytical testing.
作用机制
The mechanism of action of Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the amino acid ester moiety facilitates its incorporation into biological systems. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- Methyl (S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride
- Methyl (S)-2-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride
- Methyl (S)-2-amino-3-(2-methyl-4-methylphenyl)propanoate hydrochloride
Uniqueness
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity. This fluorinated compound often exhibits improved pharmacokinetic properties compared to its non-fluorinated analogs, making it a valuable candidate in drug development and research.
属性
CAS 编号 |
1965314-70-8 |
|---|---|
分子式 |
C11H15ClFNO2 |
分子量 |
247.69 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
InChI 键 |
YBLZZFBEIRJLNP-PPHPATTJSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)F.Cl |
规范 SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


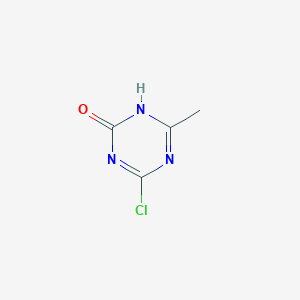


![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)


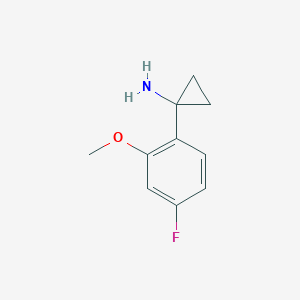
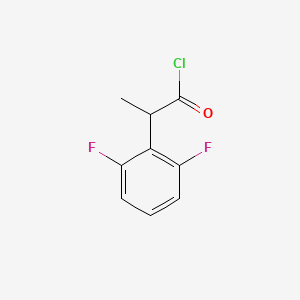
![2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride](/img/structure/B12845815.png)
